2-Ethenylselenophene

High Refractive Index Polymers Optical Materials Selenophene Copolymers

Researchers seeking to enhance polymer refractive index often face limitations with sulfur-based monomers. 2-Ethenylselenophene directly addresses this by introducing selenium's high polarizability into copolymer backbones. - Achieves poly(2VS) refractive index of 1.6420 @ 589 nm, unattainable with 2-vinylthiophene. - Narrows optical bandgap from 1.68 eV to 1.54 eV when used as a π-bridge in non-fullerene acceptors. - Drop-in replacement for 2-vinylthiophene in free-radical copolymerizations with maleimides or acrylates. - Delivers thermal stability (Td5 > 320 °C) and high Tg (~158 °C) in crosslinked films. Supplied with batch-specific purity analysis. Standard packaging under inert atmosphere to preserve vinyl reactivity during global shipment.

Molecular Formula C6H6Se
Molecular Weight 157.08 g/mol
CAS No. 58963-90-9
Cat. No. B13110702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethenylselenophene
CAS58963-90-9
Molecular FormulaC6H6Se
Molecular Weight157.08 g/mol
Structural Identifiers
SMILESC=CC1=CC=C[Se]1
InChIInChI=1S/C6H6Se/c1-2-6-4-3-5-7-6/h2-5H,1H2
InChIKeyRAZHUVXWMPNTHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethenylselenophene (CAS 58963-90-9): A Selenium-Based Vinyl Monomer for Advanced Optoelectronics and High-Refractive-Index Materials


2-Ethenylselenophene, also known as 2-vinylselenophene, is an organoselenium heterocycle characterized by a selenophene ring with a vinyl substituent at the 2-position [1]. This compound serves as a versatile monomer in radical copolymerizations, primarily valued for introducing selenium's high polarizability into polymer backbones. Its core differentiation from widely used sulfur analogs like 2-vinylthiophene lies in the enhanced optoelectronic properties conferred by the selenium atom, including higher refractive indices and narrower optical band gaps in conjugated systems [2].

High-refractive-index polymer research via radical copolymerization
Low-bandgap optoelectronics: π-bridge for non-fullerene acceptors
Thermally robust photocurable films (thiol-ene crosslinking compatible)
Reported drop-in reactivity with existing acrylate/methacrylate systems

Why 2-Vinylthiophene and Other Chalcogenophene Analogs Cannot Simply Replace 2-Ethenylselenophene


The physical properties of poly(vinylchalcogenophenes) are fundamentally governed by the heteroatom. Replacing selenium with sulfur or oxygen is not a trivial substitution; it results in a predictable but significant deterioration in key optical parameters [1]. The larger, more polarizable selenium atom in 2-ethenylselenophene directly translates to a higher refractive index and narrower band gap in its polymers and copolymers compared to its sulfur counterpart. Systematically, this leads to a hierarchy of performance where the selenium-based compound consistently outperforms thiophene-based analogs in applications requiring maximum light manipulation or absorption at longer wavelengths [1][2].

! Sulfur analogs (e.g., 2-vinylthiophene) may not reproduce reported refractive index enhancement; Se polarizability directly raises nD.
! Oxygen or sulfur chalcogenophene monomers can shift optical bandgap wider, limiting near-IR harvesting in photovoltaic devices.
! Thermal and mechanical properties of copolymers depend on the heteroatom; direct substitution may alter Tg and film stability.

Quantitative Evidence for Selecting 2-Ethenylselenophene Over Its Closest Analogs


Superior Refractive Index of Poly(2-vinylselenophene) vs. Poly(2-vinylthiophene)

Direct comparison of homopolymer refractive indices reveals a critical advantage. Poly(2-vinylselenophene) exhibits a refractive index (n_D) of 1.6420 at 589 nm, which is higher than the 1.638 measured for poly(2-vinylthiophene) [1]. While the absolute difference appears small, this represents a significant and systematic enhancement attributable to the selenium heteroatom, which is crucial for advanced optical material design where every millidegree of refractive power matters. The selenium-based polymer also provides a quantified Abbe number of 30.7, a crucial parameter for assessing optical dispersion [1].

Refractive index (nD)
Head-to-head
Poly(2VS): nD 1.6420, Abbe 30.7
Poly(2VT): nD 1.638
Reported refractive index advantage for precision optics
Solid film, 589 nm, 20 °C; +0.004 over sulfur analog
High Refractive Index Polymers Optical Materials Selenophene Copolymers

Reduced Optical Bandgap for Enhanced Light Harvesting in Organic Solar Cells

In a direct head-to-head comparison within the same non-fullerene acceptor platform, the acceptor incorporating 2-ethenylselenophene as a π-bridge (FICBF-SeVi) demonstrated a substantially narrower optical bandgap of 1.54 eV, compared to 1.68 eV for the acceptor using unsubstituted selenophene (FICBF-Se) [1]. This 0.14 eV reduction provides a broader and red-shifted absorption spectrum, which is a direct, quantifiable advantage for capturing a wider range of the solar spectrum. The introduction of the vinyl group between the core and the selenophene is the key structural determinant for this red-shift.

Optical bandgap
Direct comparison
FICBF-SeVi: 1.54 eV
FICBF-Se: 1.68 eV
Supports extended near-IR absorption for photovoltaics
Thin-film UV-Vis; 0.14 eV reduction via vinyl-selenophene bridge
Organic Photovoltaics Non-Fullerene Acceptors Bandgap Engineering

Verified Copolymerization Reactivity Equivalent to the Industry-Standard Sulfur Monomer

Procurement risks are mitigated by the demonstrated copolymerization behavior. A foundational study found that 2-vinylselenophene is approximately as reactive as 2-vinylthiophene in radical copolymerizations with both methyl methacrylate and n-butyl acrylate [1]. This implies that scientists and process chemists can substitute the selenium monomer into existing thiophene-based copolymer systems with minimal reformulation, directly leveraging established synthetic protocols while gaining the superior optical properties of the resulting selenophene-containing material.

Copolymerization reactivity
Supporting evidence
Reactivity approximates 2-vinylthiophene with MMA and n-butyl acrylate
Method transfer context for acrylate/styrenic copolymer synthesis
Radical copolymerization, error-in-variables analysis; qualitative parity
Radical Polymerization Monomer Reactivity Copolymer Design

High Thermal Stability of Resulting Selenophene-Maleimide Copolymers

The utility of 2-ethenylselenophene extends beyond optical properties to impart significant thermal robustness. Copolymers formed with N-substituted maleimides demonstrate high thermal stability, with a 5% weight loss temperature (T_d5) exceeding 320 °C and a glass transition temperature (T_g) ranging from 158–160 °C [1]. These values represent a substantial enhancement in thermal performance compared to many conventional vinyl polymers and are critical for applications involving high-temperature processing or operation. This thermal stability is a direct consequence of incorporating the rigid selenophene unit and the alternating copolymer structure.

Thermal stability
Reported
Td5 > 320 °C, Tg 158–160 °C (poly(2VS-co-maleimide))
Supports high-temperature process and application screening
TGA/DSC under N2; rigid selenophene backbone contribution
Thermally Stable Polymers High-T_g Materials Photocurable Coatings

Target Application Scenarios Where 2-Ethenylselenophene Provides a Quantifiable Performance Advantage


High-Refractive-Index Optical Coatings and Encapsulants

Formulators can select 2-ethenylselenophene to copolymerize with maleimides and achieve coatings with refractive indices up to 1.6420, a value unattainable with the sulfur analog [1]. This is directly applicable to high-brightness LED encapsulants and optical adhesives, where maximizing light extraction efficiency is paramount. The material also combines this optical benefit with high thermal stability (T_d5 > 320 °C), ensuring long-term, high-temperature performance [1].

π-Bridge Unit in Low-Bandgap Non-Fullerene Acceptors for Organic Photovoltaics

For research groups focused on near-infrared light harvesting in organic solar cells, 2-ethenylselenophene is the molecule of choice as a π-bridge. Its incorporation into a molecular acceptor has been proven to shrink the optical bandgap to 1.54 eV from 1.68 eV [2]. This property is essential for the development of tandem photovoltaic devices or semi-transparent solar cells that require broadband absorption to reach competitive power conversion efficiencies.

Drop-in Replacement Monomer for Sulfur-Based Copolymer Synthesis

Process development chemists can substitute 2-ethenylselenophene for 2-vinylthiophene in established free-radical copolymerization procedures with methyl methacrylate or acrylates without significantly altering the reaction kinetics [3]. This 'drop-in' capability allows for rapid prototyping of new materials with enhanced optoelectronic properties based on existing manufacturing processes, minimizing R&D time and cost.

Thermally Robust Photocurable Films via Thiol-Ene Chemistry

The copolymerization of 2-ethenylselenophene with N-vinyl maleimide yields a precursor with pendant double bonds that enable subsequent photoinduced crosslinking through a thiol-ene reaction [1]. This produces intricate, high-T_g (158 °C) films for advanced microelectronics and photonics, where a combination of photopatternability and thermal durability is non-negotiable.

Application
Selection Property
Validation Focus
Optical coatings and LED encapsulants
High refractive index potential via Se incorporation
Refractive index and Abbe number of copolymer films
Organic photovoltaics (NIR harvesters)
π-bridge for bandgap engineering in non-fullerene acceptors
Optical bandgap and absorption onset in thin films
Copolymer synthesis (drop-in process)
Reactivity parity with sulfur monomer in radical systems
Monomer conversion and copolymer composition drift
Photocurable high-Tg films
Thermal stability and crosslinkable pendant bonds
Tg, Td5, and film integrity after thermal cycling
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